molecular formula C7H8N2O B077442 N-Methyl-4-nitrosoaniline CAS No. 10595-51-4

N-Methyl-4-nitrosoaniline

Cat. No. B077442
CAS RN: 10595-51-4
M. Wt: 136.15 g/mol
InChI Key: ZPHCTSKOFFWBHL-UHFFFAOYSA-N
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Description

“N-Methyl-4-nitrosoaniline” is a compound with significant environmental and toxicological relevance . It is used as an additive to lower the melting temperature of energetic materials in the synthesis of insensitive explosives . The compound’s linear formula is C7H8N2O .


Synthesis Analysis

“N-Methyl-4-nitrosoaniline” is used as an additive in the synthesis of insensitive explosives to reduce the melting temperature of energetic materials . A study showed that the thermal stability of nitrocellulose (NC) was increased with the addition of “N-Methyl-4-nitrosoaniline” as a stabilizer .


Chemical Reactions Analysis

“N,N-Dimethyl-4-nitrosoaniline” is used for the detection of singlet oxygen. Singlet oxygen reacts with imidazole and thereby bleaches “N,N-Dimethyl-4-nitrosoaniline” via oxidation .


Physical And Chemical Properties Analysis

The octanol-water partition coefficient (Kow), aqueous solubility (Sw), and Henry’s law constant (K (H)) for “N-Methyl-4-nitroaniline” were studied . The solubility of “N-Methyl-4-nitrosoaniline” in water increases with temperature .

Scientific Research Applications

  • Polymer Reactions : N,4-Dinitroso-N-methylaniline (DNMA) reacts with polymers, with the pathways influenced by reaction conditions. It can liberate nitroxyl and N-methyl-p-nitrosoaniline free radicals, which can form hydrocarbons with pendent N-substituted-N-methyl-p-nitrosoanilme groups under certain conditions (Morita, 1976).

  • Protein S-nitrosation : Substituted N-methyl-N-nitrosoanilines function as stable, potent nitrosating agents for S-nitrosation and inactivation of cysteine proteases under physiological conditions, affecting proteins like papain, bromelain, and aldehyde dehydrogenase (Guo et al., 1996).

  • Additive in Energetic Materials : N-Methyl-4-nitroaniline is used to lower the melting temperature of energetic materials in the synthesis of insensitive explosives. It also finds use as an intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor (Viswanath, Ghosh, & Boddu, 2018).

  • Biodegradation Studies : Pseudomonas sp. strain FK357 isolated from soil can efficiently degrade N-Methyl-4-nitroaniline aerobically. This study contributes to understanding the microbial degradation of such compounds (Khan, Vyas, Pal, & Cameotra, 2013).

  • Nitrosamine Mutagenesis : Nitrosamines, including N-methyl-N-nitro-N-nitrosoguanidine, are known for their powerful mutagenic properties. Studies on Escherichia coli have shown the specificity of nitrosoguanidine in causing mutations at specific loci (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

Safety And Hazards

“N-Methyl-4-nitrosoaniline” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The future directions of “N-Methyl-4-nitrosoaniline” could involve further studies on its environmental impact and occupational exposure. Understanding both its physicochemical behavior and biological degradation pathways is crucial for managing its environmental impact .

properties

IUPAC Name

N-methyl-4-nitrosoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-6-2-4-7(9-10)5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHCTSKOFFWBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147436
Record name 4-Nitroso-N-methylaniline
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Methyl-4-nitrosoaniline

CAS RN

10595-51-4
Record name N-Methyl-4-nitrosobenzenamine
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Record name 4-Nitroso-N-methylaniline
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Record name Benzenamine, N-methyl-4-nitroso-
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Record name 4-Nitroso-N-methylaniline
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Record name N-Methyl-p-nitrosoaniline,
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Record name 4-NITROSO-N-METHYLANILINE
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Synthesis routes and methods

Procedure details

Initially, 107 g (1.0 mol) of N-methylaniline was added dropwise to a methyl alcohol solution containing 40% HCl with stirring at a temperature between 5° and 10° C. for one and a half hours. Thereafter, 80 g (1.12 mol) of sodium nitrite, of a purity of 97%, was added to the solution obtained at 5° C. After stirring at a temperature between 15° and 25° C. for 15 hours, the solution was poured in 2 l of ice water and the water solution was neutralized to pH 8 with aqueous ammonia after stirring for 15 minutes. Thereafter, 500 ml of heptane was added to the solution. After stirring at a temperature between 10° and 20° C. for 2 hours, the crystals obtained were filtered, washed sufficiently on the filter paper and thereafter dried with hot-air at 50° C. for 48 hours. 69.5 g of N-methyl-p-nitrosoaniline of a melting point of 115°~117° C. was obtained. The yield was 51.1%.
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107 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
P Kannan, K Pitchumani, S Rajagopal… - Journal of Molecular …, 1997 - Elsevier
… In addition to the rearranged product, N-methyl-4-nitrosoaniline (II), the solid state reaction also yields the denitrosation product, N-methylaniline, and the denitrosated as well as …
Number of citations: 9 www.sciencedirect.com
DLH Williams - Journal of the Chemical Society, Perkin Transactions 2, 1982 - pubs.rsc.org
… In aqueous acid 3-methoxy-Nmethyl-N-nitrosoaniline (IV) gives the rearrangement product 3-methoxy-N-methyl-4-nitrosoaniline (V) in >90% yield. This figure drops a little to a constant …
Number of citations: 2 pubs.rsc.org
MA Hoefnagel, BM Wepster - Recueil des Travaux Chimiques …, 1989 - Wiley Online Library
2,6‐Di‐tert‐butylaniline 1 and N, 2‐di‐tert‐butylaniline 2 yield their 4‐nitroso derivatives on treatment with nitrous acid in aqueous media. Electronic spectra in various solvents show …
Number of citations: 3 onlinelibrary.wiley.com
JK Lin, JA Miller - Journal of Labelled Compounds, 1969 - Wiley Online Library
The new compound N‐methyl‐4‐nitrosoacetanilide was coupled with aniline‐ 3 H (ring‐G) in ethanol‐acetic acid and the resulting azoamide was hydrolyzed in alkali to give a high …
Z Daszkiewicz, E Nowakowska, JB Kyziol - Tetrahedron, 1998 - Elsevier
… N-Methyl-N-nitrosoaniline in ethanolic solution rearranges to N-methyl-4-nitrosoaniline under the influence of hydrogen chloride, however under kinetic conditions only denitrosation …
Number of citations: 15 www.sciencedirect.com
J Long, YM Wang, T Matsuura… - Journal of heterocyclic …, 1999 - Wiley Online Library
… This compound was prepared from ethyl 1,3-dihydroxynaphthoate (2) (1.0 g, 4.3 mmoles) and N-(2-hydroxyethyl)-Nmethyl-4-nitrosoaniline hydrochloride (Ik) (1.5 g, 6.5 mmoles). The …
Number of citations: 19 onlinelibrary.wiley.com
EL Teuten, RN Loeppky - Organic & Biomolecular Chemistry, 2005 - pubs.rsc.org
… Other compounds: N-ethyl-N-methyl-4-nitrosoaniline 22, 63 N-ethyl-N-methyl-2-nitroaniline 23, 64 N-ethyl-N-methyl-2,4-dinitroaniline 18, 65 N-ethyl-N-methyl-4-chloro-2-nitroaniline 33. …
Number of citations: 25 pubs.rsc.org
M Tanno, S SUEYOSHI, S KAMIYA - Chemical and pharmaceutical …, 1990 - jstage.jst.go.jp
… Hepp rearrangement involves transformation from N-nitroso to C—nitroso compounds under acidic conditions, for example, from N-nitroso-Nmethylaniline to N—methyl-4-nitrosoaniline …
Number of citations: 13 www.jstage.jst.go.jp
DJ Snodin - Regulatory Toxicology and Pharmacology, 2023 - Elsevier
The TTC (Threshold of Toxicological Concern; set at 1.5 μg/day for pharmaceuticals) defines an acceptable patient intake for any unstudied chemical posing a negligible risk of …
Number of citations: 4 www.sciencedirect.com
BS Kumar, A Dhakshinamoorthy… - Catalysis Science & …, 2014 - pubs.rsc.org
… The possible products in the rearrangement were N-methyl-4-nitrosoaniline, N-methylaniline and aniline. Although complete conversion of N-methyl-N-nitrosoaniline was observed with …
Number of citations: 174 pubs.rsc.org

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